2-Bromo-4-fluoro-6-methylbenzaldehyde

Physicochemical Properties Purification Process Chemistry

Researchers requiring a tri-substituted benzaldehyde for Pd-catalyzed diversification often face supply gaps in halogenated, CNS-penetrant building blocks. This compound resolves that: (i) ortho-Br enables robust Suzuki-Miyaura coupling; (ii) para-F enhances metabolic stability and CNS penetration; (iii) ≥98% purity (GC) with ≤0.5% moisture ensures reproducible multi-gram to kilo-scale syntheses. Ships under inert atmosphere.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 916792-19-3
Cat. No. B1517701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-6-methylbenzaldehyde
CAS916792-19-3
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C=O)Br)F
InChIInChI=1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3
InChIKeyHQTWYBVWOIOMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS 916792-19-3): Procurement-Grade Overview and Structural Baseline


2-Bromo-4-fluoro-6-methylbenzaldehyde (CAS 916792-19-3) is a tri-substituted aromatic aldehyde bearing bromine at the 2-position, fluorine at the 4-position, and a methyl group at the 6-position on the benzene ring . Its molecular formula is C₈H₆BrFO, with a molecular weight of 217.03 g/mol . The compound is typically supplied as an off-white to yellow crystalline powder with a purity specification of ≥98% (GC) and is handled under inert atmosphere to preserve aldehyde reactivity . As a halogenated benzaldehyde building block, it serves as a strategic intermediate in medicinal chemistry and agrochemical synthesis, particularly in palladium-catalyzed cross-coupling reactions where the bromine atom acts as an effective leaving group .

2-Bromo-4-fluoro-6-methylbenzaldehyde: Why Simple In-Class Substitution Compromises Synthetic and Biological Outcomes


The substitution pattern of 2-bromo-4-fluoro-6-methylbenzaldehyde is non-trivial: the ortho-bromine enables versatile cross-coupling (e.g., Suzuki-Miyaura), while the para-fluorine and ortho-methyl groups impose distinct electronic and steric constraints that influence both chemical reactivity and biological target engagement . Substituting with a non-brominated analog (e.g., 4-fluoro-2-methylbenzaldehyde) forfeits the capacity for palladium-catalyzed C–C bond formation, a cornerstone of modern medicinal chemistry diversification . Conversely, replacing with a brominated analog lacking fluorine (e.g., 2-bromo-6-methylbenzaldehyde) alters lipophilicity (ΔLogP ~0.5–1.0) and metabolic stability, which are critical parameters in lead optimization . The quantitative evidence presented below demonstrates that the unique confluence of substituents in 2-bromo-4-fluoro-6-methylbenzaldehyde yields measurable advantages in physicochemical properties, synthetic versatility, and preliminary biological activity that cannot be recapitulated by simpler analogs .

2-Bromo-4-fluoro-6-methylbenzaldehyde: Quantified Differential Performance vs. Closest Analogs


Physicochemical Differentiation: Elevated Boiling Point and Density vs. 4-Fluoro-2-methylbenzaldehyde

The presence of a heavy bromine atom (atomic weight 79.9) in 2-bromo-4-fluoro-6-methylbenzaldehyde significantly increases its boiling point and density compared to the non-brominated analog 4-fluoro-2-methylbenzaldehyde . This differentiation has practical implications for distillation-based purification and large-scale handling.

Physicochemical Properties Purification Process Chemistry

Lipophilicity Advantage: Higher LogP for Enhanced Membrane Permeability vs. Non-Halogenated Analogs

The calculated partition coefficient (XLogP3-AA) for 2-bromo-4-fluoro-6-methylbenzaldehyde is 2.5 . This value is notably higher than that of the non-brominated, non-fluorinated analog 2-methylbenzaldehyde (LogP ≈ 1.6–1.8) and moderately higher than 4-fluoro-2-methylbenzaldehyde (LogP ≈ 2.0) [1]. Increased lipophilicity correlates with improved passive membrane diffusion, a desirable property for central nervous system (CNS) and intracellular target engagement [2].

Drug Design ADME Lead Optimization

Synthetic Versatility: Ortho-Bromine Enables High-Yield Suzuki-Miyaura Cross-Coupling

The ortho-bromine substituent in 2-bromo-4-fluoro-6-methylbenzaldehyde is a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Under optimized conditions, analogous 4-bromobenzaldehyde achieves isolated yields of 94–95% with phenylboronic acid [2]. While direct yield data for the target compound are not available in primary literature, the presence of electron-withdrawing fluorine and electron-donating methyl groups is expected to modulate the oxidative addition step, potentially offering tunable reactivity compared to simpler bromobenzaldehydes . Non-brominated analogs (e.g., 4-fluoro-2-methylbenzaldehyde) cannot undergo this transformation, severely limiting diversification strategies.

Cross-Coupling C–C Bond Formation Medicinal Chemistry

Preliminary Anticancer Activity: In Vitro IC₅₀ Values Against Breast and Colon Cancer Cell Lines

In vitro cytotoxicity assays of 2-bromo-4-fluoro-6-methylbenzaldehyde against breast and colon cancer cell lines yielded IC₅₀ values in the range of 10–30 μM . This level of activity is consistent with the class of halogenated benzaldehydes, which have been investigated as potential anticancer agents due to their ability to induce apoptosis and inhibit proliferation [1]. Direct comparator data for structurally related analogs are not available in the same assay system; however, the observed micromolar potency provides a benchmark for prioritization in early-stage anticancer screening campaigns.

Anticancer Cytotoxicity Lead Identification

2-Bromo-4-fluoro-6-methylbenzaldehyde: Evidence-Backed Procurement Scenarios for Research and Industry


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Kinase Inhibitor Libraries

The ortho-bromine atom enables Suzuki-Miyaura cross-coupling to generate diverse biaryl scaffolds, a key transformation in the synthesis of kinase inhibitors [1]. The para-fluorine atom enhances metabolic stability and binding affinity to kinase ATP pockets, while the elevated LogP (2.5) of derived fragments improves CNS penetration potential . Procurement of 2-bromo-4-fluoro-6-methylbenzaldehyde provides a strategic building block for constructing fluorinated, CNS-penetrant kinase inhibitor libraries that are inaccessible using non-brominated or non-fluorinated analogs .

Process Chemistry: Optimized Distillation and Purification Workflows

The significantly higher boiling point (257.5±35.0 °C) and density (1.575±0.06 g/cm³) of 2-bromo-4-fluoro-6-methylbenzaldehyde, relative to 4-fluoro-2-methylbenzaldehyde (ΔBP ≈ +51 °C, ΔDensity ≈ +36%), allow for more efficient separation from lower-boiling impurities during fractional distillation and clearer phase cuts during liquid-liquid extraction [1]. These physicochemical distinctions reduce purification cycle times and improve overall yield in multi-step syntheses, offering a tangible process advantage for kilo-lab and pilot-scale campaigns .

Agrochemical Discovery: Construction of Halogenated Herbicide and Fungicide Leads

Halogenated benzaldehydes are privileged intermediates in the synthesis of agrochemicals, where the combination of bromine (for cross-coupling diversification) and fluorine (for enhanced bioavailability and environmental persistence) is particularly valued [1]. The 2-bromo-4-fluoro-6-methylbenzaldehyde scaffold provides a direct entry into arylpyrazole and triazolopyrimidine herbicides, as well as strobilurin fungicide analogs . Its commercial availability at ≥98% purity with moisture control (≤0.5%) ensures reproducibility in multi-gram to kilogram synthesis of agrochemical lead candidates .

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